molecular formula C13H16N2O B262596 N-(4-cyanophenyl)-2,2-dimethylbutanamide

N-(4-cyanophenyl)-2,2-dimethylbutanamide

Cat. No.: B262596
M. Wt: 216.28 g/mol
InChI Key: BFHWRUFUUUXFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyanophenyl)-2,2-dimethylbutanamide is a substituted benzamide derivative featuring a 4-cyanophenyl group attached to a 2,2-dimethylbutanamide backbone. The cyano (-CN) group at the para position of the benzene ring confers strong electron-withdrawing properties, influencing both electronic distribution and intermolecular interactions.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-(4-cyanophenyl)-2,2-dimethylbutanamide

InChI

InChI=1S/C13H16N2O/c1-4-13(2,3)12(16)15-11-7-5-10(9-14)6-8-11/h5-8H,4H2,1-3H3,(H,15,16)

InChI Key

BFHWRUFUUUXFBZ-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)C#N

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

Key Compounds:

N-(4-Cyanophenyl)-2,6-difluorobenzamide () Structural Differences: Replaces the 2,2-dimethylbutanamide with a 2,6-difluorobenzamide group. Impact: The fluorine atoms introduce additional electronegativity and alter hydrogen-bonding capabilities. Crystallographic data show a planar benzene ring with C–H⋯F and N–H⋯O interactions absent in the title compound, suggesting divergent packing behaviors .

4-(4-(2-Cyanopropan-2-ylamino)-2-fluorophenyl)-N,N-dimethylbutanamide () Structural Differences: Incorporates a fluorinated phenyl ring and a branched cyanopropylamine group. Impact: The fluorine atom and branched chain may enhance metabolic stability and receptor binding compared to the title compound’s linear dimethylbutanamide chain .

N-(4-Acetylphenyl)butanamide () Structural Differences: Substitutes the cyano group with an acetyl (-COCH₃) group. Impact: The acetyl group is less polar than -CN, reducing solubility in polar solvents. However, it may improve membrane permeability due to moderate lipophilicity .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Trends
N-(4-Cyanophenyl)-2,2-dimethylbutanamide ~220.3 -CN, 2,2-dimethylbutanamide Moderate in polar aprotic solvents
N-(4-Chlorophenyl)-2-phenylbutanamide () 273.76 -Cl, 2-phenylbutanamide Low aqueous solubility
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide () ~343.2 -NH₂, dichlorophenoxy Enhanced solubility via -NH₂
N-(4-Acetylphenyl)butanamide () 205.26 -COCH₃, butanamide Soluble in acetone, DMSO
  • Steric Effects : The 2,2-dimethyl group in the title compound increases steric bulk compared to linear chains (e.g., ), possibly reducing enzymatic degradation .

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